3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(methyl(phenylmethyl)amino)ethyl) 3-(2-propoxyethyl) ester
Description
Core Structural Framework
The compound features a 1,4-dihydropyridine core, a partially saturated six-membered heterocyclic ring containing one nitrogen atom. Key substituents include:
- Position 2 : A hydroxymethyl (-CH2OH) group, enhancing hydrophilicity and hydrogen-bonding potential.
- Position 4 : A 3-nitrophenyl moiety, introducing strong electron-withdrawing effects via the nitro (-NO2) group.
- Position 6 : A methyl (-CH3) group contributing steric bulk.
The 3,5-dicarboxylic acid groups are esterified with distinct chains:
IUPAC Nomenclature Rationalization
The systematic name follows substitutive nomenclature rules:
- Parent structure : 3,5-pyridinedicarboxylic acid.
- Hydrogenation state : "1,4-dihydro" specifies partial saturation at positions 1 and 4.
- Substituent order : Numeric prefixes prioritize lowest locants for hydroxylmethyl (2), methyl (6), and 3-nitrophenyl (4) groups.
- Esterification : The 3-position ester is named before the 5-position ester per alphabetical priority (propoxyethyl precedes methyl(phenylmethyl)aminoethyl).
Properties
CAS No. |
85387-23-1 |
|---|---|
Molecular Formula |
C30H37N3O8 |
Molecular Weight |
567.6 g/mol |
IUPAC Name |
5-O-[2-[benzyl(methyl)amino]ethyl] 3-O-(2-propoxyethyl) 2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C30H37N3O8/c1-4-14-39-16-17-41-30(36)28-25(20-34)31-21(2)26(27(28)23-11-8-12-24(18-23)33(37)38)29(35)40-15-13-32(3)19-22-9-6-5-7-10-22/h5-12,18,27,31,34H,4,13-17,19-20H2,1-3H3 |
InChI Key |
ZYCGRGULEMPHTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCN(C)CC3=CC=CC=C3)C)CO |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation: 3,5-Pyridinedicarboxylic Acid and Its Esters
The synthesis of the target compound typically begins with 3,5-pyridinedicarboxylic acid or its esters, which serve as the core scaffold. Preparation of mono- or di-esters of 3,5-pyridinedicarboxylic acid is a critical initial step.
- Monoethyl Ester Synthesis : Diethyl pyridine-3,5-dicarboxylate can be selectively hydrolyzed under basic conditions (potassium hydroxide in ethanol at room temperature for 2 hours) to yield the monoethyl ester with about 71% yield. The reaction involves controlled saponification and acidification to precipitate the monoester.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrolysis | KOH in ethanol, 20°C, 2 h | 71 | Selective monoester formation |
| Acidification | HCl to pH 3 | Precipitation of product | Purification by filtration |
- Diester Formation : The diester derivatives can be prepared by esterification of 3,5-pyridinedicarboxylic acid with appropriate alcohols or by reaction with acid chlorides in the presence of bases such as triethylamine.
Functionalization of the Pyridine Core
The target compound contains several substituents on the pyridine ring, including hydroxymethyl, methyl, and 3-nitrophenyl groups. These are introduced via selective substitution and reduction reactions.
Hydroxymethylation : Introduction of the hydroxymethyl group at the 2-position of the pyridine ring can be achieved by formaldehyde addition under controlled conditions, often via nucleophilic substitution or Mannich-type reactions.
Methylation : The 6-methyl substituent is typically introduced by methylation of the pyridine ring using methylating agents such as methyl iodide or via Friedel-Crafts alkylation under mild conditions.
Nitrophenyl Substitution : The 4-position substitution with a 3-nitrophenyl group is generally accomplished by cross-coupling reactions such as Suzuki or Heck coupling, using appropriate aryl halides and palladium catalysts.
Esterification with Complex Alcohols
The compound features ester groups at the 5- and 3-positions with bulky substituents: 5-(2-(methyl(phenylmethyl)amino)ethyl) and 3-(2-propoxyethyl) esters.
Ester Formation : These esters are formed by reacting the carboxylic acid groups of the pyridine core with the corresponding alcohols or amino alcohol derivatives under esterification conditions.
Coupling Agents : Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives, often in the presence of catalysts like 4-dimethylaminopyridine (DMAP), to facilitate ester bond formation at room temperature or slightly elevated temperatures.
Protection/Deprotection Steps : Due to the presence of sensitive functional groups (e.g., amino groups), protection strategies such as Boc or Fmoc protection may be employed during esterification to prevent side reactions.
Aminoethyl Side Chain Introduction
The 5-position ester contains a 2-(methyl(phenylmethyl)amino)ethyl substituent, indicating the presence of a secondary amine linked via an ethyl chain.
Reductive Amination : This side chain can be introduced by reductive amination of an aldehyde-functionalized intermediate with methyl(phenylmethyl)amine, followed by esterification.
Nucleophilic Substitution : Alternatively, nucleophilic substitution of a halogenated ethyl ester intermediate with the amine can be performed.
Purification and Characterization
Purification : The final compound is purified by recrystallization, chromatography (e.g., silica gel column chromatography), or preparative HPLC to achieve high purity.
Characterization : Confirmation of structure and purity is done by IR, NMR (1H and 13C), MS, and elemental analysis. For example, IR spectra show characteristic ester carbonyl peaks (~1750 cm^-1), amide bands if present, and aromatic C-H stretches. NMR confirms substitution patterns and side chain integrity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Selective Hydrolysis | Diethyl pyridine-3,5-dicarboxylate | KOH in ethanol, RT, 2 h; acidify to pH 3 | 3,5-Pyridinedicarboxylic acid monoethyl ester | 71% yield |
| 2 | Functionalization | Pyridine monoester | Formaldehyde (hydroxymethylation), methyl iodide (methylation), Pd-catalyzed coupling (nitrophenyl) | Hydroxymethyl, methyl, nitrophenyl substituted pyridine | Moderate to high yields |
| 3 | Esterification | Functionalized pyridine acid | Alcohols/amino alcohols, DCC/DMAP, RT to mild heat | 5- and 3-position esters with complex side chains | Requires protection strategies |
| 4 | Aminoethyl side chain introduction | Aldehyde intermediate or halogenated ester | Reductive amination or nucleophilic substitution | 2-(methyl(phenylmethyl)amino)ethyl ester side chain | High selectivity needed |
| 5 | Purification and Characterization | Crude product | Chromatography, recrystallization | Pure target compound | Confirmed by IR, NMR, MS, elemental analysis |
Research Findings and Notes
The preparation of complex pyridine derivatives with multiple ester and amino substituents requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.
Esterification reactions involving bulky or functionalized alcohols benefit from coupling agents and protection of sensitive groups to improve yields and purity.
Cross-coupling reactions for aryl substitution on pyridine rings are well-established and provide high regioselectivity and functional group tolerance.
The use of 3,5-pyridinedicarboxylic acid as a scaffold is common in the synthesis of metal-organic frameworks and biologically active peptides, indicating its versatility in organic synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Medicinal Chemistry
1. Pharmaceutical Intermediates
3,5-Pyridinedicarboxylic acid derivatives are extensively used as intermediates in the synthesis of pharmaceuticals. They serve as key building blocks in the development of antihypertensive agents and other therapeutic compounds. For instance, derivatives such as Pranidipine and Barnidipine , which are calcium channel blockers, have been synthesized using this compound as an intermediate .
2. Antitumor Activity
Research has indicated that certain derivatives of 3,5-Pyridinedicarboxylic acid exhibit cytotoxic effects against cancer cell lines. In vitro studies have shown that these compounds can inhibit the proliferation of various tumor cells, suggesting their potential use in cancer therapy .
Organic Synthesis
1. Synthesis of Heterocycles
The compound is utilized in organic synthesis to create diverse heterocyclic compounds. The carboxylic acid functionalities allow for easy modification and derivatization, leading to the formation of complex molecular architectures that are important in drug discovery .
2. Ligands in Coordination Chemistry
3,5-Pyridinedicarboxylic acid derivatives can act as ligands in coordination chemistry, forming stable complexes with transition metals. These metal complexes have applications in catalysis and materials science .
Case Studies
Mechanism of Action
The compound exerts its effects by blocking calcium channels in the cell membrane. This inhibition prevents calcium ions from entering the cells, leading to relaxation of vascular smooth muscles and a decrease in blood pressure. The molecular targets include L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release .
Comparison with Similar Compounds
Key Observations :
- The hydroxymethyl group at position 2 in the target compound is rare among analogs, which typically feature methyl or unsubstituted groups.
Physical and Chemical Properties
Notes:
- The hydroxymethyl group may increase polarity compared to methyl-substituted analogs, affecting solubility and crystallization behavior.
- The nitrophenyl group contributes to UV-Vis absorption, as seen in related compounds (λmax ~350 nm) .
Research Findings and Data
Spectroscopic Data for Analogous Compounds
Comparative Bioactivity
| Compound | IC50 (Calcium Channel) | LogP | Solubility (mg/mL) | |
|---|---|---|---|---|
| Target Compound | Not reported | ~3.8 | <0.1 (predicted) | |
| Nisoldipine | 12 nM | 3.5 | 0.05 | |
| CAS 54527-90-1 | 45 nM | 4.2 | 0.02 |
Biological Activity
3,5-Pyridinedicarboxylic acid and its derivatives have garnered attention in pharmacological research due to their diverse biological activities. This article explores the biological activity of the compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(hydroxymethyl)-6-methyl-4-(3-nitrophenyl)-, 5-(2-(methyl(phenylmethyl)amino)ethyl) 3-(2-propoxyethyl) ester . The compound's structure suggests potential for various therapeutic applications, including anti-inflammatory and antimicrobial effects.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A pyridine ring
- Multiple carboxylic acid functional groups
- Hydroxymethyl and nitrophenyl substituents
- Alkyl and ether chains
This structural diversity is believed to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 3,5-pyridinedicarboxylic acid exhibit significant antimicrobial properties. A study demonstrated that compounds synthesized from this acid showed varying degrees of activity against several pathogenic bacteria, including:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 1 | 0.96 - 7.81 | Staphylococcus aureus |
| 2 | >4000 | Escherichia coli |
| 3 | >4000 | Pseudomonas aeruginosa |
These findings suggest that while some derivatives are potent against certain strains (notably S. aureus), others show limited effectiveness against Gram-negative bacteria like E. coli and P. aeruginosa .
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed through its effects on carrageenan-induced edema in rat models. The results indicated that several derivatives exhibited notable anti-inflammatory effects:
| Compound No. | Dose (mg/kg) | % Protection Against Edema | % Inhibition of Plasma PGE2 |
|---|---|---|---|
| 3 | 2.5 | 86.16 ± 0.052 | 59.45 ± 0.050 |
| 5.0 | 98.18 ± 0.053 | 81.10 ± 0.056 | |
| 4 | 2.5 | 93.45 ± 0.074 | 75.66 ± 0.040 |
| 5.0 | 98.56 ± 0.060 | 80.01 ± 0.058 |
These compounds demonstrated superior efficacy compared to the standard anti-inflammatory drug diclofenac potassium, indicating their potential as therapeutic agents for inflammatory conditions .
Cytotoxicity Studies
Cytotoxicity assessments were conducted using RAW264.7 cells to evaluate the safety profile of the compounds at various concentrations:
- Compounds showed no significant cytotoxic effects at concentrations below , suggesting a favorable safety margin for further development .
Case Study: Synthesis and Evaluation
In a notable study, a series of esters derived from the parent compound were synthesized and evaluated for their biological activities:
- Synthesis Methodology : The compounds were synthesized using peptide coupling methods involving reactions with various amino acids and anhydrides.
- Biological Testing : The synthesized compounds were screened for antimicrobial and anti-inflammatory activities.
- Results : The most active compounds were identified as having both high antimicrobial potency and significant anti-inflammatory effects.
Q & A
How can computational methods optimize the synthesis of this compound?
Advanced Research Question
Computational approaches, such as quantum chemical calculations and AI-driven reaction path searches, can predict optimal reaction conditions, reducing trial-and-error experimentation. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs quantum mechanics to model reaction pathways and identify energy barriers, enabling targeted optimization of catalysts or solvents . Integrating machine learning with experimental feedback loops (e.g., real-time adjustments to temperature or stoichiometry) further refines synthesis protocols . Key steps include:
- Using density functional theory (DFT) to map intermediates and transition states.
- Applying algorithms to screen solvent polarity effects on esterification steps.
- Validating predictions via small-scale reactions before scaling.
What challenges arise in characterizing stereochemistry, and how can they be addressed?
Advanced Research Question
The compound’s stereogenic centers (e.g., the 1,4-dihydropyridine ring and ester substituents) complicate structural elucidation. Techniques to resolve stereochemistry:
- X-ray crystallography : Critical for absolute configuration determination, as demonstrated for structurally related dihydropyridine esters in Acta Crystallographica Section E .
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with mobile phases optimized for nitroaromatic derivatives .
- NMR spectroscopy : NOESY correlations and - coupling constants to distinguish axial vs. equatorial substituents .
How do structural modifications influence pharmacological activity?
Advanced Research Question
The 3-nitrophenyl and methyl(phenylmethyl)aminoethyl groups are critical for bioactivity. Comparative studies on analogs (e.g., Nicardipine hydrochloride, a cardiovascular agent) reveal:
- Substituent positioning : The 3-nitro group enhances calcium channel blockade compared to 2-nitro isomers .
- Ester chain length : Propoxyethyl esters improve membrane permeability over shorter chains (e.g., methyl), as seen in Bayer AG patents for dihydropyridine derivatives .
- Aminoethyl groups : Methyl(phenylmethyl)aminoethyl moieties increase receptor binding affinity via hydrophobic interactions .
What methodologies resolve solubility challenges during formulation?
Advanced Research Question
Predicted properties (e.g., logP ~3.5, PSA ~128 Ų ) suggest moderate hydrophobicity. Strategies to enhance solubility:
- Salt formation : Benzenesulfonate salts of related dihydropyridines improve aqueous solubility by 10-fold .
- Nanoparticle dispersion : Use antisolvent precipitation with poloxamers to stabilize particles <200 nm .
- Co-solvent systems : Ethanol-propylene glycol mixtures (60:40 v/v) enhance solubility to >5 mg/mL .
How can discrepancies in pharmacological data due to stereoisomers be addressed?
Advanced Research Question
Enantiomeric purity significantly impacts efficacy and toxicity. For example, the (+)-enantiomer of Nicardipine shows 20-fold higher vasodilation activity than the (-)-form . Mitigation strategies:
- Enantioselective synthesis : Use chiral catalysts (e.g., BINOL-phosphates) for asymmetric esterification .
- Pharmacokinetic profiling : Compare AUC and of isolated enantiomers in preclinical models .
- Crystallographic databases : Cross-reference with resolved structures (e.g., Cambridge Structural Database) to validate stereochemical assignments .
What advanced purification techniques are recommended for isolating this compound?
Advanced Research Question
Complex reaction mixtures (e.g., ester byproducts) require multi-step purification:
- Flash chromatography : Use silica gel with gradient elution (hexane:EtOAc 70:30 to 50:50) to separate esters .
- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane) to isolate crystalline fractions .
- Countercurrent chromatography (CCC) : Achieve >98% purity for nitroaryl derivatives using heptane-ethyl acetate-methanol-water systems .
How can stability studies be designed to assess degradation under physiological conditions?
Basic Research Question
Stability is influenced by pH, temperature, and light exposure. Key protocols:
- Forced degradation : Expose to 0.1 M HCl/NaOH (37°C, 24 hrs) and analyze via HPLC-DAD to identify hydrolytic byproducts .
- Photostability testing : Use ICH Q1B guidelines with UV light (320–400 nm) to monitor nitro group reduction .
- Accelerated aging : Store at 40°C/75% RH for 6 months and track ester bond cleavage via NMR .
What analytical techniques validate synthetic intermediates?
Basic Research Question
Critical intermediates (e.g., hydroxymethyl derivatives) require rigorous characterization:
- LC-MS : Confirm molecular ions ([M+H] at m/z 515–520) and fragment patterns .
- FT-IR : Identify ester carbonyl stretches (~1740 cm) and nitro group vibrations (~1520 cm) .
- Elemental analysis : Validate %C, %H, and %N within ±0.3% of theoretical values .
How can reaction kinetics be modeled for scale-up?
Advanced Research Question
Kinetic studies ensure reproducibility during scale-up. Methods include:
- In situ FTIR : Monitor esterification rates by tracking carbonyl peak decay .
- Arrhenius modeling : Calculate activation energy () for nitro group reduction steps .
- Computational fluid dynamics (CFD) : Simulate heat/mass transfer in batch reactors using COMSOL Multiphysics .
What strategies mitigate nitro group reduction during synthesis?
Advanced Research Question
Nitro group reduction to amines can occur under acidic or catalytic conditions. Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
